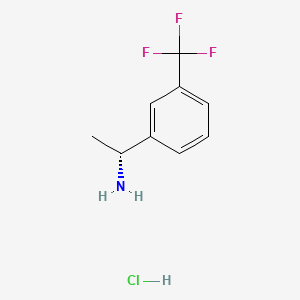

(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride

描述

®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the asymmetric reduction of 3-(trifluoromethyl)acetophenone. One effective method employs recombinant Escherichia coli whole cells expressing carbonyl reductase from Leifsonia xyli HS0904. This biocatalytic process is enhanced by a synergistic system containing surfactant and natural deep eutectic solvents, which improves the catalytic efficiency .

Industrial Production Methods

Industrial production of ®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride may involve similar biocatalytic processes on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of hydrophilic organic solvents as co-solvents can further enhance the efficiency of the asymmetric reduction process .

化学反应分析

Types of Reactions

®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Pharmaceutical Development

Cinacalcet hydrochloride is utilized in the development of treatments for bone-related disorders. Its ability to lower PTH levels has made it a focus of research for osteoporosis and other metabolic bone diseases.

Case Study: Efficacy in Hyperparathyroidism

- A clinical trial demonstrated that cinacalcet significantly reduced serum PTH levels and improved calcium metabolism in patients with secondary hyperparathyroidism due to chronic kidney disease .

Radiolabeling for Imaging Studies

The compound has been investigated for use in positron emission tomography (PET) imaging. Research has shown that derivatives of cinacalcet can be radiolabeled effectively, allowing for visualization of CB1 receptors in the brain.

Table 1: Radiolabeling Studies of Cinacalcet Derivatives

| Compound | Radiolabel | Brain Uptake (ng/g) | Binding Affinity (nM) |

|---|---|---|---|

| [11C]Cinacalcet | Carbon-11 | 22.6 | <1 |

| [18F]Analog | Fluorine-18 | 17.3 | <1 |

This data indicates high selectivity and potency at cannabinoid receptors, suggesting potential applications in neuroimaging .

Synthetic Chemistry

Research into the synthesis of cinacalcet has revealed efficient methods to produce this compound and its analogs. A bienzyme cascade system has been developed to synthesize key intermediates with high enantiomeric excess, enhancing the efficiency of drug production processes.

Case Study: Biocatalytic Synthesis

- A study reported the use of R-ω-transaminase and alcohol dehydrogenase to synthesize (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine with over 99.9% enantiomeric excess, showcasing advancements in green chemistry approaches .

Regulatory and Commercial Aspects

Cinacalcet hydrochloride is marketed under the brand names Sensipar™ and Mimpara™. Its approval by regulatory agencies such as the FDA underscores its importance in treating specific health conditions effectively.

作用机制

The mechanism of action of ®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate biological membranes and interact with intracellular targets. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects .

相似化合物的比较

Similar Compounds

- ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

- ®-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride

- ®-1-(3-(Trifluoromethyl)phenyl)propanamine hydrochloride

Uniqueness

®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .

生物活性

(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a trifluoromethyl group attached to a phenyl ring, which significantly enhances its lipophilicity and biological activity. The trifluoromethyl group not only increases membrane permeability but also stabilizes the compound, allowing it to effectively interact with various molecular targets within biological systems.

The primary mechanism of action for this compound involves:

- Receptor Interaction : The compound has been shown to modulate neurotransmitter receptors, particularly those involved in serotonin and norepinephrine signaling pathways. This suggests its potential role as a monoamine neurotransmitter modulator, which may be beneficial in treating mood disorders .

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, leading to altered signaling pathways that could have therapeutic implications.

Neuropharmacological Effects

Research indicates that this compound may exhibit antidepressant-like effects through its interaction with neurotransmitter systems. Compounds with similar structures have demonstrated efficacy in modulating serotonin and norepinephrine pathways, which are critical in mood regulation .

Toxicity Profile

Despite its potential benefits, the compound has been classified as harmful if ingested and can cause skin irritation. This highlights the importance of thorough toxicity assessments in the development of therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study demonstrated that compounds with similar trifluoromethyl substitutions showed enhanced binding affinity to neurotransmitter receptors, indicating a promising pharmacological profile for this compound .

- Biosynthesis Research : Innovative approaches for biosynthesis using recombinant E. coli have been developed to produce this compound efficiently. These methods leverage enzyme cascades to enhance yield and selectivity, showcasing the compound's potential for scalable production in pharmaceutical applications .

Data Table: Summary of Biological Activity Studies

属性

IUPAC Name |

(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVAGOCFOAYRDT-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662695 | |

| Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213630-93-3 | |

| Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。